molecular formula C16H13NO9S3 B12686466 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid CAS No. 71411-88-6

3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid

Cat. No.: B12686466
CAS No.: 71411-88-6
M. Wt: 459.5 g/mol
InChI Key: YNDVNOWHNUUFEB-UHFFFAOYSA-N
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Description

3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid is a complex organic compound characterized by its naphthalene backbone substituted with amino, phenylsulphonyl, and disulphonic acid groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting with the naphthalene coreFor instance, the phenylsulphonyl group can be introduced through a sulphonation reaction using phenylsulphonyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulphonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, phenylthiol derivatives, and various sulphonated compounds .

Scientific Research Applications

3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylsulphonyl group can participate in hydrophobic interactions. The disulphonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid
  • 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid

Uniqueness

3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

71411-88-6

Molecular Formula

C16H13NO9S3

Molecular Weight

459.5 g/mol

IUPAC Name

3-amino-4-(benzenesulfonyloxy)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H13NO9S3/c17-15-14(28(21,22)23)9-10-8-12(27(18,19)20)6-7-13(10)16(15)26-29(24,25)11-4-2-1-3-5-11/h1-9H,17H2,(H,18,19,20)(H,21,22,23)

InChI Key

YNDVNOWHNUUFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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